molecular formula C10H6Cl2N2O B1437442 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol CAS No. 1207535-01-0

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol

Cat. No.: B1437442
CAS No.: 1207535-01-0
M. Wt: 241.07 g/mol
InChI Key: PAROXJYJDMPABT-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain tyrosine kinases, which are crucial for cell signaling and growth regulation . Additionally, this compound can bind to proteins involved in DNA repair mechanisms, thereby influencing the cellular response to DNA damage .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to impact cell signaling pathways, particularly those related to apoptosis and cell proliferation . By modulating the activity of key signaling molecules, this compound can induce changes in gene expression and cellular metabolism. For example, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to altered cellular functions. Additionally, this compound can interact with transcription factors, thereby influencing gene expression patterns . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses . Additionally, it can affect the levels of key metabolites, such as glutathione, which play a crucial role in maintaining cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution pattern of this compound is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .

Subcellular Localization

This compound exhibits distinct subcellular localization, which is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol typically involves the reaction of 2,4-dichloropyrimidine with phenol derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Amino or thiol-substituted pyrimidine derivatives.

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Coupling reactions: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and phenol groups allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

4-chloro-2-(2-chloropyrimidin-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAROXJYJDMPABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloropyrimidine (0.765 g, 5.03 mmol), (5-chloro-2-hydroxyphenyl)boronic acid (0.568 g, 3.30 mmol), 2.0 M aqueous sodium carbonate (2.82 mL, 5.64 mmol), and 1,2-dimethoxyethane (8 mL) was sparged for 10 minutes with argon. Tetrakis(triphenylphosphine)palladium(0) (0.217 g, 0.19 mmol) was added, and the resultant mixture was heated for 4 hours at 85° C. The reaction mixture mixture was cooled to 0° C., quenched with saturated aqueous ammonium chloride solution, and extracted with dichloromethane (×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by automated silica gel flash chromatography (hexanes to ethyl acetate gradient elution) to afford the title compound as a yellow solid (61.5 mg, 7%).
Quantity
0.765 g
Type
reactant
Reaction Step One
Quantity
0.568 g
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.217 g
Type
catalyst
Reaction Step Three
Yield
7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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